

Comparative Mass Spectrometry Guide: 4-Chloro-6-iodo-3-nitrotoluene

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Compound of Interest

Compound Name: 4-Chloro-6-iodo-3-nitrotoluene

CAS No.: 83706-53-0

Cat. No.: B1352127

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Executive Summary & Molecule Profile

4-Chloro-6-iodo-3-nitrotoluene (CAS: Non-standard/Specific Intermediate) is a poly-functionalized aromatic scaffold.^{[1][2]} Its value lies in the orthogonal reactivity of its substituents: the iodine (C6) allows for metal-catalyzed coupling (e.g., cyanation, Suzuki), while the nitro (C3) and chlorine (C4) groups provide handles for nucleophilic substitution and reduction.

Analytical Challenge: The primary challenge in MS analysis is distinguishing the target from:

- Regioisomers: (e.g., 2-Chloro-4-iodo-5-nitrotoluene) formed during non-selective nitration or iodination.^{[1][2]}
- De-iodinated Impurities: (e.g., 4-Chloro-3-nitrotoluene) resulting from incomplete iodination or reductive dehalogenation.^{[1][2]}

Physicochemical Profile

Property	Value	MS Relevance
Formula	C ₇ H ₅ ClINO ₂	MW: 296.90 u (Monoisotopic)
Isotopes	³⁵ Cl (75.8%), ³⁷ Cl (24.2%)	Distinctive 3:1 M / M+2 cluster. [1][2]
Bond Energies	C-I (Weak), C-NO ₂ (Med), C-Cl (Strong)	Fragmentation is driven by C-I cleavage.[1][2]
Ortho-Pairs	(Iodo, Methyl), (Nitro, Chloro)	Specific "Ortho Effects" absent for Nitro/Methyl (Meta relationship).

Mass Spectrometry Performance: GC-MS (EI)

Electron Ionization (EI) at 70 eV is the gold standard for characterizing this non-polar intermediate.[1][2] The fragmentation pattern is predictable and distinct.[1][2]

A. Predicted Fragmentation Pathway (EI)

Unlike its isomers where the nitro group may be ortho to the methyl group, **4-Chloro-6-iodo-3-nitrotoluene** lacks the Hydrogen-transfer mechanism required for the "Ortho Effect" (loss of [2]•OH).[1][2][3] This is a key differentiator.

Key Fragmentation Events:

- Molecular Ion ([M]⁺[1][2][4]•): High stability aromatic ring.[1][2] Visible peaks at m/z 297 and 299 (Cl isotope pattern).[1][2]
- Primary Loss (C-I Cleavage): The Carbon-Iodine bond is the weakest.[1][2] Rapid loss of I• radical yields the base peak (or high intensity fragment) at m/z 170.[1][2]
- Secondary Loss (Nitro Group): Loss of •NO₂ (46 Da) from the de-iodinated cation yields m/z 124.[1][2]
- Deep Fragmentation: Loss of Cl[1][2]• from the phenyl cation yields m/z 89 (C₇H₅⁺, tropylium-like).[1][2]

B. Comparative Fragmentation Table

Comparison of Target vs. Critical Impurities

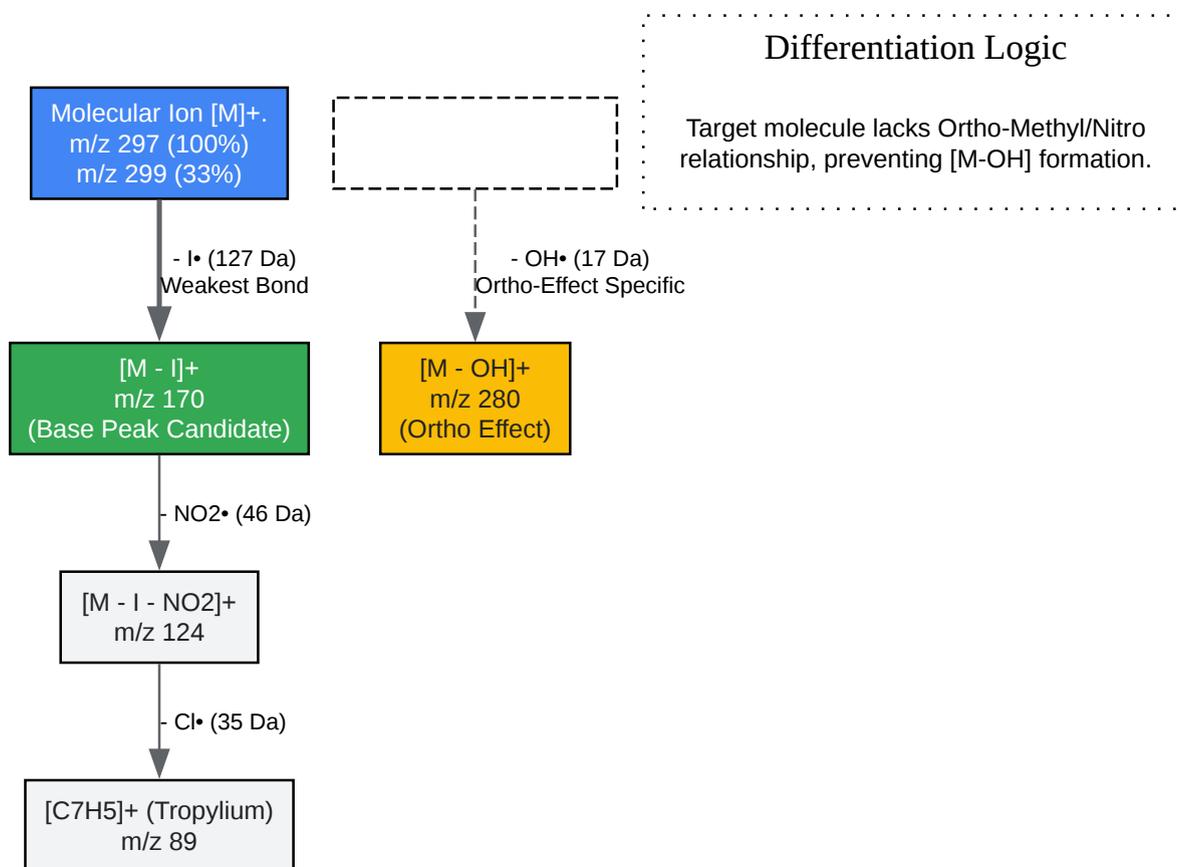
Feature	Target: 4-Chloro-6-iodo-3-nitrotoluene	Impurity: 4-Chloro-3-nitrotoluene	Isomer: 2-Nitro-4-chloro-6-iodotoluene
Parent Ion (m/z)	297 / 299	171 / 173	297 / 299
Base Peak	170 ([M-I] ⁺)	124 ([M-NO ₂] ⁺)	170 ([M-I] ⁺)
Diagnostic Peak	No [M-17] ⁺	No [M-17] ⁺	280 ([M-OH] ⁺) (Visible due to Nitro-Methyl ortho effect)
Low Mass Ion	89 (C ₇ H ₅ ⁺)	89 (C ₇ H ₅ ⁺)	89 (C ₇ H ₅ ⁺)
Interpretation	Clean loss of Iodine. [2][5]	Distinct mass shift (Missing I).	Presence of [M-OH] indicates Nitro/Methyl proximity.[1][2]

“

Critical Insight: The absence of the [M-OH]⁺ peak (m/z 280) is the primary confirmation that the Nitro group is not ortho to the Methyl group, validating the regiochemistry of the target structure. [1][2]

Visualizing the Fragmentation Logic

The following diagram illustrates the distinct fragmentation pathway for the target molecule compared to a hypothetical ortho-isomer.



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Figure 1: Comparative fragmentation tree highlighting the absence of the 'Ortho Effect' pathway in **4-Chloro-6-iodo-3-nitrotoluene**.

Experimental Protocol: GC-MS Analysis

This protocol is designed to maximize resolution between the target and its de-iodinated impurity.^{[1][2]}

Method Parameters

- Instrument: Agilent 7890/5977 GC-MS (or equivalent).
- Column: DB-5MS or HP-5MS UI (30 m × 0.25 mm × 0.25 μm).^{[1][2]}
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).^{[1][2]}

- Inlet: Split (20:1) @ 250°C. Note: High inlet temp ensures volatilization of the iodo-species.
- Oven Program:
 - Hold 60°C for 1 min.
 - Ramp 20°C/min to 280°C.
 - Hold 280°C for 5 min.
- MS Source: EI (70 eV), 230°C.[1][2]
- Scan Range: m/z 40 – 350.[1][2]

Step-by-Step Workflow

- Sample Prep: Dissolve 5 mg of sample in 10 mL Dichloromethane (DCM).
- Blank Run: Inject pure DCM to clear memory effects (Iodo compounds can be sticky).
- Acquisition: Inject 1 µL of sample.
- Data Analysis:
 - Extract Ion Chromatogram (EIC) for m/z 297 (Target).[1][2]
 - Extract Ion Chromatogram (EIC) for m/z 171 (Impurity).[1][2]
 - Check Peak Purity: Ensure the ratio of 297/170 is constant across the peak width.[1][2]

LC-MS (ESI) Considerations

While GC-MS is preferred for synthesis control, LC-MS is required for biological matrices or trace analysis where thermal degradation (de-iodination) in the GC inlet is a risk.[1][2]

Parameter	Recommendation	Reason
Ionization	APCI (-) or ESI (-)	Nitroaromatics ionize well in negative mode (electron capture/anion formation).[2]
Mobile Phase	Water/Methanol + 5mM Ammonium Acetate	Promotes $[M+OAc]^-$ or $[M]^{-\bullet}$ radical anion formation.[1][2]
Detection	MRM Mode	Transition: 297 > 127 (I^-) is highly specific.

References

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- PubChem. Compound Summary: 2-Chloro-1-iodo-4-nitrobenzene (Isomer Analog).[1][2][[Link](#)]

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- 4. C₆H₅Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes [image diagram](#)

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